molecular formula C16H20BrNO2 B587051 (S)-N-[2-[6-Allyloxy-5-bromo-2,3-dihydro-1H-inden-1-YL]ethyl]propanamide CAS No. 1246820-28-9

(S)-N-[2-[6-Allyloxy-5-bromo-2,3-dihydro-1H-inden-1-YL]ethyl]propanamide

Cat. No.: B587051
CAS No.: 1246820-28-9
M. Wt: 338.245
InChI Key: WWFFHGDWYBLXHO-NSHDSACASA-N
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Description

(S)-N-[2-[6-Allyloxy-5-bromo-2,3-dihydro-1H-inden-1-YL]ethyl]propanamide is a synthetic organic compound characterized by its unique chemical structure. This compound features an indene core substituted with an allyloxy group and a bromine atom, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-N-[2-[6-Allyloxy-5-bromo-2,3-dihydro-1H-inden-1-YL]ethyl]propanamide typically involves multiple steps:

    Formation of the Indene Core: The indene core is synthesized through a series of cyclization reactions starting from simple aromatic precursors.

    Bromination: The indene core is then brominated using bromine or N-bromosuccinimide (NBS) under controlled conditions to introduce the bromine atom at the desired position.

    Allylation: The brominated indene is subjected to allylation using allyl bromide in the presence of a base such as potassium carbonate.

    Amidation: The final step involves the reaction of the allylated brominated indene with (S)-2-amino-1-propanol under amide coupling conditions, typically using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and purity, including the use of continuous flow reactors and automated synthesis platforms.

Chemical Reactions Analysis

Types of Reactions

(S)-N-[2-[6-Allyloxy-5-bromo-2,3-dihydro-1H-inden-1-YL]ethyl]propanamide undergoes various chemical reactions, including:

    Oxidation: The allyloxy group can be oxidized to form epoxides or aldehydes using oxidizing agents like m-chloroperbenzoic acid (m-CPBA) or pyridinium chlorochromate (PCC).

    Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

    Substitution: The bromine atom can be substituted with other nucleophiles like amines, thiols, or alkoxides under nucleophilic substitution conditions.

Common Reagents and Conditions

    Oxidation: m-CPBA, PCC

    Reduction: LiAlH4, catalytic hydrogenation

    Substitution: Amines, thiols, alkoxides

Major Products

    Oxidation: Epoxides, aldehydes

    Reduction: De-brominated indene derivatives

    Substitution: Substituted indene derivatives

Scientific Research Applications

(S)-N-[2-[6-Allyloxy-5-bromo-2,3-dihydro-1H-inden-1-YL]ethyl]propanamide has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of complex organic molecules and as a reagent in various organic transformations.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor modulation.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of (S)-N-[2-[6-Allyloxy-5-bromo-2,3-dihydro-1H-inden-1-YL]ethyl]propanamide involves its interaction with specific molecular targets:

    Molecular Targets: Enzymes, receptors, and other biomolecules.

    Pathways Involved: The compound may modulate signaling pathways, inhibit enzyme activity, or interact with cellular receptors to exert its effects.

Comparison with Similar Compounds

Similar Compounds

  • (S)-N-[2-[6-Allyloxy-5-chloro-2,3-dihydro-1H-inden-1-YL]ethyl]propanamide
  • (S)-N-[2-[6-Allyloxy-5-fluoro-2,3-dihydro-1H-inden-1-YL]ethyl]propanamide
  • (S)-N-[2-[6-Allyloxy-5-iodo-2,3-dihydro-1H-inden-1-YL]ethyl]propanamide

Uniqueness

(S)-N-[2-[6-Allyloxy-5-bromo-2,3-dihydro-1H-inden-1-YL]ethyl]propanamide is unique due to the presence of the bromine atom, which imparts distinct reactivity and biological activity compared to its chloro, fluoro, and iodo analogs. The bromine atom can participate in specific interactions and reactions that are not possible with other halogens, making this compound particularly valuable in research and industrial applications.

Properties

IUPAC Name

N-[2-[(1S)-5-bromo-6-ethenoxy-2,3-dihydro-1H-inden-1-yl]ethyl]propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20BrNO2/c1-3-16(19)18-8-7-11-5-6-12-9-14(17)15(20-4-2)10-13(11)12/h4,9-11H,2-3,5-8H2,1H3,(H,18,19)/t11-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWFFHGDWYBLXHO-NSHDSACASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)NCCC1CCC2=CC(=C(C=C12)OC=C)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC(=O)NCC[C@@H]1CCC2=CC(=C(C=C12)OC=C)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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